Pimozide vs. Haloperidol: Superior Symptom Control and Lower Extrapyramidal Side Effects in Pediatric Tourette's Disorder
In a 24-week, double-blind, placebo-controlled crossover trial, pimozide was significantly superior to haloperidol for controlling tic symptoms in children and adolescents with Tourette's disorder, measured by the Tourette Syndrome Global Scale (TSGS) [1]. Pimozide treatment led to a significant improvement from placebo, whereas haloperidol did not. Crucially, haloperidol demonstrated a threefold higher frequency of serious side effects and significantly greater extrapyramidal symptoms relative to pimozide [1]. This combination of superior efficacy and improved tolerability provides a compelling rationale for selecting pimozide over haloperidol in this patient population.
| Evidence Dimension | Efficacy (Tourette Syndrome Global Scale improvement) and Safety (serious adverse event frequency) |
|---|---|
| Target Compound Data | Significantly different from placebo (p-value not specified); lower frequency of serious side effects and extrapyramidal symptoms |
| Comparator Or Baseline | Haloperidol: Failed to significantly separate from placebo; threefold higher frequency of serious side effects and significantly greater extrapyramidal symptoms |
| Quantified Difference | Haloperidol exhibited a threefold higher frequency of serious side effects; 41% of patients on haloperidol experienced treatment-limiting adverse events |
| Conditions | Randomized, double-blind, placebo-controlled, 24-week crossover trial in 22 patients (7-16 years) with Tourette's disorder; mean dose 3.4 mg/day pimozide vs. 3.5 mg/day haloperidol |
Why This Matters
This head-to-head data demonstrates pimozide's superior efficacy and safety profile at equivalent doses in a specific, difficult-to-treat pediatric population, directly influencing formulary and clinical trial design decisions.
- [1] Sallee FR, Nesbitt L, Jackson C, Sine L, Sethuraman G. Relative efficacy of haloperidol and pimozide in children and adolescents with Tourette's disorder. Am J Psychiatry. 1997;154(8):1057-1062. View Source
